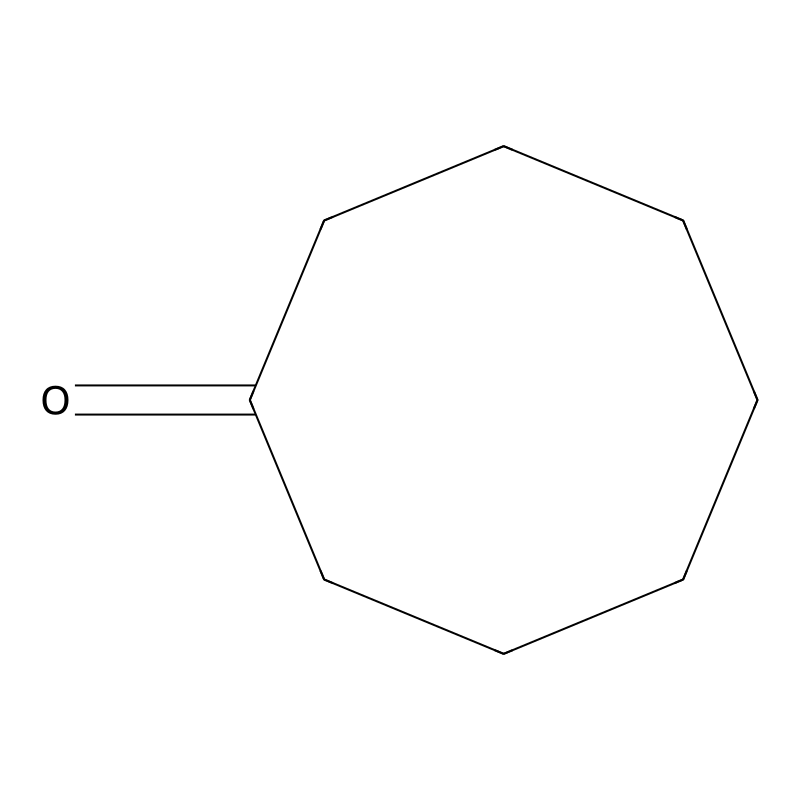Cyclooctanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis: Precursor and Building Block
Cyclooctanone serves as a valuable precursor for the synthesis of diverse organic compounds. Its cyclic structure allows for specific functional group modifications, making it a versatile starting material. Researchers utilize it in the synthesis of various:
- Polymers: Through ring-opening polymerization, cyclooctanone can be transformed into polyesters and polyamides with desirable properties for materials science applications [1].
- Fine chemicals: By introducing functional groups like alcohols, aldehydes, and ketones, cyclooctanone derivatives become valuable building blocks for pharmaceuticals, fragrances, and other fine chemicals [2].
- Heterocyclic compounds: The cyclic structure of cyclooctanone can be further modified to form various heterocyclic compounds, which are essential components in drugs, dyes, and agrochemicals [3].
[1] "Poly(ε-caprolactone) and Its Copolymers," [2] "Chemistry of Cyclic Ketones," [3] "Heterocyclic Chemistry,"
Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions
Cyclooctanone's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable tool in supramolecular chemistry. Researchers utilize it to design and study:
- Molecular self-assemblies: By tailoring the functional groups attached to cyclooctanone, researchers can create molecules that self-assemble into well-defined structures with specific functionalities, like capsules or nanotubes [4].
- Host-guest interactions: The cavity formed by the cyclic structure of cyclooctanone can act as a host for guest molecules, enabling the study of molecular recognition and encapsulation phenomena relevant in drug delivery and sensing applications [5].
[4] "Self-Assembly of Cyclic Peptides into Discrete Nanoarchitectures," [5] "Host-Guest Chemistry,"
Material Science: Development of Functional Materials
Cyclooctanone derivatives are being explored in the development of functional materials with targeted properties:
- Liquid crystals: Modifications of cyclooctanone can lead to liquid crystals exhibiting specific optical and electrical properties, finding applications in display technologies and sensors [6].
- Biocompatible materials: Introducing biocompatible functional groups onto cyclooctanone can lead to the development of materials suitable for biomedical applications, such as drug delivery and tissue engineering [7].
[6] "Liquid Crystals Based on Cyclooctane Derivatives," [7] "Biocompatible Cyclooctane-Based Polymers for Drug Delivery,"
Cyclooctanone is an organic compound with the molecular formula and a molecular weight of approximately 126.20 g/mol. It is classified as a cyclic ketone and appears as a waxy white solid at room temperature. The compound features a cyclooctane ring with a carbonyl group, which contributes to its chemical reactivity and physical properties. Cyclooctanone has a boiling point of around 469.2 K (196 °C) and a melting point of approximately 317.4 K (44 °C) .
- Oxidation Reactions: It can be oxidized to form other compounds, such as through Jones oxidation or Dess-Martin oxidation of cyclooctanol .
- Baeyer-Villiger Oxidation: This reaction converts cyclooctanone into a nine-membered cyclic ester, showcasing its ability to undergo rearrangement .
- Ketonization Reaction: Cyclooctanone can also be synthesized from azelaic acid via ketonization, demonstrating its versatility in organic synthesis .
While specific biological activities of cyclooctanone are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. Compounds with similar cyclic structures often exhibit interesting biological properties, including antimicrobial and antifungal activities. Further research may uncover specific interactions with biological targets.
Cyclooctanone can be synthesized through several methods:
- Jones Oxidation: This involves the oxidation of cyclooctanol using chromium trioxide in sulfuric acid, resulting in the formation of cyclooctanone .
- Dess-Martin Oxidation: This method utilizes Dess-Martin periodinane to oxidize alcohols to ketones efficiently .
- Ketonization from Azelaic Acid: A ketonization reaction can convert azelaic acid into cyclooctanone under suitable conditions .
- [6+2] Cycloaddition Reaction: A more recent method involves a formal [6+2] cycloaddition reaction using dicobalt hexacarbonyl complexes, providing an efficient synthetic route .
Cyclooctanone has several applications across different fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Flavoring Agent: Due to its pleasant odor, it is sometimes used in the formulation of flavoring agents and fragrances.
- Polymer Chemistry: Cyclooctanone can be utilized in the production of polymers and materials due to its unique structural properties.
Cyclooctanone shares structural similarities with several other cyclic ketones. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanone | C6H10O | Smaller ring size; more common in industrial applications. |
| Cyclopentanone | C5H8O | Smaller ring; more reactive due to ring strain. |
| Cycloheptanone | C7H12O | One less carbon; exhibits similar reactivity patterns. |
| 3-Octanone | C8H16O | Linear structure; different physical properties compared to cyclic forms. |
| 2-Cyclohexen-1-one | C6H8O | Contains a double bond; alters reactivity and stability. |
Cyclooctanone is unique due to its larger ring structure, which influences its reactivity and potential applications in organic synthesis compared to smaller cyclic ketones.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Corrosive;Irritant








